Cas no 1980076-44-5 (Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate)

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate 化学的及び物理的性質

名前と識別子

-

- Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate

-

- インチ: 1S/C10H5F15O3/c11-5(12,8(19,20)9(21,22)10(23,24)25)1-2-27-4(26)28-3(6(13,14)15)7(16,17)18/h3H,1-2H2

- InChIKey: YBYISHZNYTUMQF-UHFFFAOYSA-N

- ほほえんだ: C(OC(C(F)(F)F)C(F)(F)F)(=O)OCCC(F)(F)C(F)(F)C(F)(F)C(F)(F)F

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | PC450342-25g |

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate |

1980076-44-5 | 25g |

£1050.00 | 2024-05-23 |

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate 関連文献

-

1. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254

-

Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732

-

Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356

-

Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346

-

B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

9. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonateに関する追加情報

Introduction to Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS No. 1980076-44-5)

Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate, identified by the chemical identifier CAS No. 1980076-44-5, is a specialized fluorinated compound that has garnered significant attention in the field of advanced materials and pharmaceutical applications. This compound belongs to a class of perfluorinated derivatives, characterized by its unique structural and chemical properties derived from the presence of fluorine atoms in its molecular backbone. The extensive fluorination enhances its thermal stability, chemical inertness, and low surface energy, making it a valuable candidate for various high-performance applications.

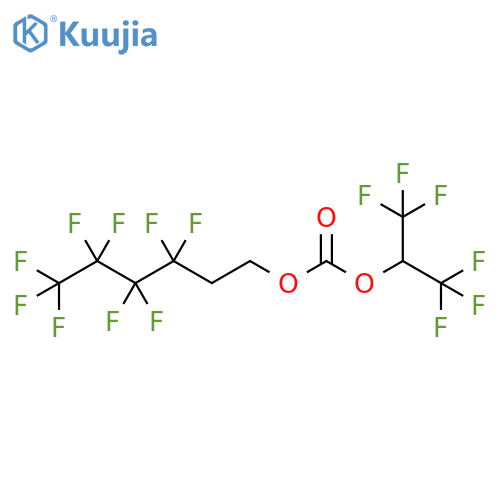

The molecular structure of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate consists of a hexafluoroisopropyl group attached to a perfluorohexyl carbonate moiety. This configuration imparts exceptional stability and reactivity profiles, which are highly beneficial in the synthesis of advanced polymers, liquid crystals, and specialty coatings. The compound's ability to resist degradation under extreme conditions has positioned it as a key component in the development of next-generation materials that require robust performance in harsh environments.

In recent years, research into fluorinated compounds has seen remarkable advancements, particularly in the realm of pharmaceuticals and materials science. The unique electronic properties of fluorine atoms can significantly influence the biological activity and material behavior of molecules. For instance, the introduction of fluorine into drug molecules can enhance their metabolic stability and binding affinity to biological targets. Similarly, in materials science, fluorinated compounds are employed to develop low-friction surfaces, anti-fouling coatings, and high-performance lubricants.

One of the most compelling aspects of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate is its potential application in drug development. Fluorinated carbamate derivatives have been increasingly utilized as key structural motifs in medicinal chemistry due to their ability to modulate pharmacokinetic properties. Studies have demonstrated that incorporating fluorine atoms into drug candidates can lead to improved pharmacological profiles, including enhanced bioavailability and prolonged half-life. The compound's stability under various physiological conditions makes it an attractive candidate for further exploration in this domain.

The synthesis of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies have been developed to facilitate the introduction of fluorine atoms into complex molecular frameworks while maintaining structural integrity. These techniques often involve palladium-catalyzed cross-coupling reactions or electrochemical fluorination processes.

In the context of materials science, the thermal and chemical stability of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate makes it an ideal candidate for applications in high-performance coatings and adhesives. These materials are required to withstand extreme temperatures and corrosive environments without degrading. Additionally, the compound's low surface energy allows it to be used as an additive in liquid crystals and display technologies, where surface properties play a critical role in optimizing performance.

Recent research has also explored the use of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate as a building block for novel polymers with tailored properties. These polymers exhibit exceptional mechanical strength and chemical resistance while maintaining flexibility and processability. Such materials are particularly valuable in aerospace and automotive industries where lightweight yet durable components are essential for improving fuel efficiency and performance.

The environmental impact of fluorinated compounds has been a subject of extensive discussion. While these compounds offer numerous benefits in terms of performance and durability, their persistence in the environment raises concerns about long-term ecological effects. To address these issues, researchers are actively developing greener synthetic routes that minimize waste generation and reduce reliance on hazardous reagents. Additionally, efforts are being made to design fluorinated compounds that can be easily degraded or recycled at the end of their useful life.

Future directions in the study of Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate include exploring its potential in biomedicine beyond drug development。 For example, its unique surface properties could make it useful for developing biomedical implants with improved biocompatibility。 Furthermore, its thermal stability could be leveraged in designing new types of diagnostic tools that require operation under extreme conditions。

In conclusion, Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate (CAS No.1980076-44-5) is a versatile fluori-nated compound with broad applications across multiple industries。 Its exceptional thermal stability、chemical inertness、and unique surface properties make it an invaluable material for advanced polymers、pharmaceuticals、and specialty coatings。 As research continues to uncover new uses for this compound,its impact on innovation across various scientific disciplines is expected to grow significantly。

1980076-44-5 (Hexafluoroisopropyl 1H,1H,2H,2H-perfluorohexyl carbonate) 関連製品

- 2229426-08-6(5-(but-3-yn-2-yl)pyrimidine)

- 1211364-66-7(3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide)

- 39787-83-2(2-methoxy-4-nitrobenzoyl chloride)

- 209482-01-9(1-(2-Methoxy-4-nitrophenyl)-4-methylpiperazine)

- 2008495-43-8(benzyl N-(4-methyl-3-oxopent-4-en-2-yl)carbamate)

- 1246820-82-5(Tolfenamic Acid-d4)

- 35320-17-3(D-Ribitol,5-(dihydrogen phosphate))

- 154034-91-0(Chloro3-(dimethylamino)propyl-magnesium)

- 1394964-61-4(methyl 2-fluoro-3-isopropoxy-benzoate)

- 1417518-37-6(3-Bromo-2-isopropylpyridine)